5-Methyl-2-hexene: Reduced Reactivity in Electrophilic Addition Compared to Terminal Analogs
5-Methyl-2-hexene demonstrates lower reactivity in electrophilic addition reactions, such as with HCl, compared to terminal alkene analogs like 3-methyl-1-pentene. This difference arises from the compound's internal, more substituted double bond, which leads to a less stable carbocation intermediate during the reaction . While quantitative rate data are not available, the relative stability is a known class-level inference for internal versus terminal alkenes. This characteristic is crucial for applications where controlled or reduced reactivity is desired to avoid unwanted side reactions [1].
| Evidence Dimension | Relative reactivity in electrophilic addition (e.g., with HCl) |
|---|---|
| Target Compound Data | Lower reactivity due to internal, substituted double bond |
| Comparator Or Baseline | 3-Methyl-1-pentene (terminal alkene): Higher reactivity |
| Quantified Difference | Qualitative difference; not quantified in available sources. |
| Conditions | Electrophilic addition reaction (e.g., with HCl), room temperature. |
Why This Matters
For procurement, this ensures selection of a less reactive alkene when controlled addition kinetics are required.
- [1] Numerade. (2024). Which of the following compounds will react most rapidly with HCl? 5-methyl-1-hexene 2-methyl-2-hexene (E)-2-methyl-3-hexene (E)-5-methyl-2-hexene. Retrieved from https://www.numerade.com/ask/question/which-of-the-following-compounds-will-react-most-rapidly-with-hcl-5-methyl-1-hexene-2-methyl-2-hexene-e-2-methyl-3-hexene-e-5-methyl-2-hexene/. View Source
